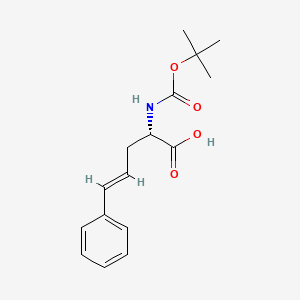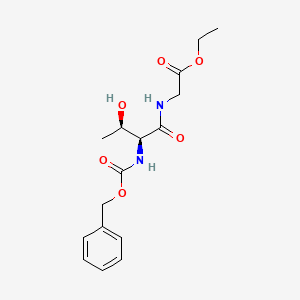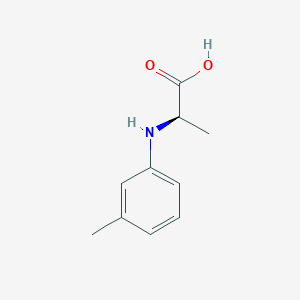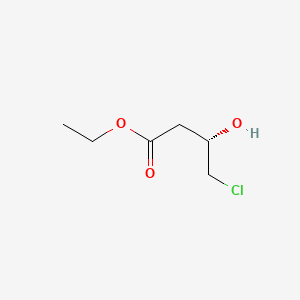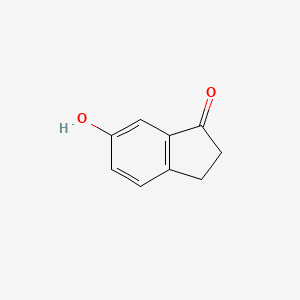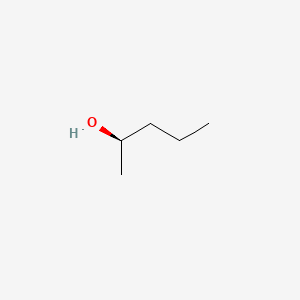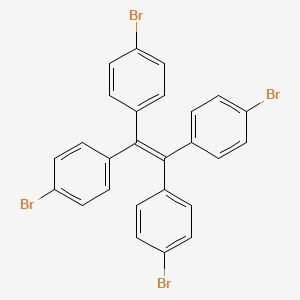
1,1,2,2-Tetrakis(4-bromophenyl)ethene
Overview
Description
1,1,2,2-Tetrakis(4-bromophenyl)ethene is a chemical compound with the empirical formula C26H16Br4 . It is an aggregation-induced emission (AIE)-active building block . The compound is typically found in the form of a powder or crystal .
Synthesis Analysis
The synthesis of this compound involves the reaction of tetraphenyl ethylene with bromine water under certain conditions . The reaction yield is highest when the material ratio of the reactant tetraphenyl ethylene to bromine water is 1:10 and the reaction time reaches 16 hours .
Molecular Structure Analysis
The molecular weight of this compound is 648.02 . The density is predicted to be 1.750±0.06 g/cm3 .
Chemical Reactions Analysis
This compound is used in the creation of conjugated microporous polymers (TBPE-CMPs), which demonstrate aggregation-induced electrochemiluminescence (AIECL) .
Physical And Chemical Properties Analysis
This compound is soluble in methanol . It has a melting point of 251-252 °C and a predicted boiling point of 575.1±45.0 °C .
Scientific Research Applications
Electrochemical Properties
1,1,2,2-Tetrakis(4-bromophenyl)ethene has been studied for its electrochemical properties. Research shows that its derivatives, such as tetrakis(4-acetoxy- and 4-benzoyloxyphenyl)ethenes, exhibit unique electrochemical behaviors, including single and two-electron processes during oxidation. These properties are influenced by various structural modifications and solvent types, demonstrating the compound's potential in electrochemical applications (Schreivogel et al., 2006).
Sensing Volatile Organic Compounds (VOCs)
A luminescent metal-organic framework (MOF) synthesized using a tetraphenylethene-based ligand, including this compound, shows strong fluorescence. This MOF is capable of gas adsorption and sensitive detection of volatile organic compounds, highlighting its potential in environmental monitoring and safety applications (Liu et al., 2015).
Applications in Coordination Chemistry
The compound has been explored as a structurally preorganized tetradentate ligand system in polymetallic coordination chemistry. Its design promotes multiple metal bridging over chelating coordination modes, offering potential applications in catalysis and materials science (Verkerk et al., 2002).
Single-Molecule Conductance
1,1,2,2-Tetrakis(4-aminophenyl)ethene, a related compound, demonstrates interesting conductance properties at the single-molecule level. This highlights its potential applications in molecular electronics, particularly in developing advanced materials for nanoscale electronic devices (Rivero et al., 2020).
Electrochromic Polymer Development
This compound-based polymers have been synthesized for electrochromic applications. These polymers exhibit rapid color changes and high optical contrasts, suggesting their utility in developing smart windows, displays, and other electrochromic devices (Carbas et al., 2016).
Light-Harvesting Systems
Tetraphenylethene-based supramolecular coordination frameworks, including this compound, demonstrate aggregation-induced emission. These materials can be used as fluorescent platforms for fabricating efficient artificial light-harvesting materials, potentially advancing solar energy conversion and optoelectronic applications (Wang et al., 2020).
Mechanism of Action
Target of Action
1,1,2,2-Tetrakis(4-bromophenyl)ethene is primarily used as a building block in the synthesis of various organic compounds . It is particularly used in the construction of luminescent metal-organic frameworks (LMOFs) and covalent organic frameworks (COFs) .
Mode of Action
The compound exhibits a unique property known as Aggregation-Induced Emission (AIE) . This means that the compound becomes highly emissive (fluorescent) when it is aggregated or clustered together . This property is utilized in the construction of LMOFs and COFs, where the compound is coordinatively immobilized within rigid porous frameworks .
Biochemical Pathways
Its aie property has been exploited in the detection and removal of heavy metals from water .
Result of Action
The primary result of the action of this compound is the emission of fluorescence when the compound is aggregated . This property is used to create highly luminescent materials, such as LMOFs and COFs .
Action Environment
The action of this compound is influenced by the environment in which it is placed. For instance, the compound’s AIE property is triggered when it is aggregated or clustered together . The compound is soluble in various organic solvents such as DMF, DMSO, THF, and dichloromethane , which can influence its aggregation behavior and thus its emissive properties.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1,1,2,2-Tetrakis(4-bromophenyl)ethene is used as an olefin organic substance, which can be used as an intermediate in organic synthesis . It is known to be soluble in DMF, DMSO, THF, and dichloromethane
Cellular Effects
It is known to exhibit aggregation-induced emission (AIE), a phenomenon where the compound becomes highly emissive when aggregated . This property could potentially influence cellular processes, although specific details are currently lacking.
Molecular Mechanism
The molecular mechanism of this compound is largely unexplored. Its AIE property suggests that it may interact with biomolecules in a way that restricts intramolecular motions, leading to increased emission
Temporal Effects in Laboratory Settings
It is known to be stable under normal conditions and is typically stored at 2-8°C
properties
IUPAC Name |
1-bromo-4-[1,2,2-tris(4-bromophenyl)ethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16Br4/c27-21-9-1-17(2-10-21)25(18-3-11-22(28)12-4-18)26(19-5-13-23(29)14-6-19)20-7-15-24(30)16-8-20/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRLDGKMJJEZRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16Br4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61326-44-1 | |
| Record name | Tetrakis(4-bromophenyl)ethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



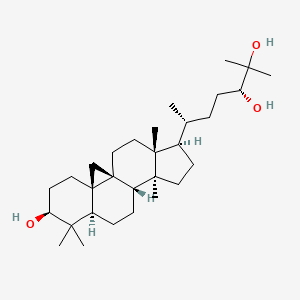

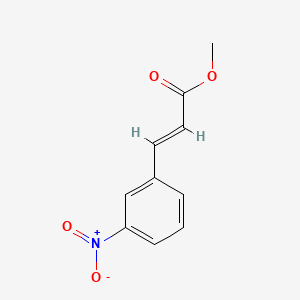
![methyl (4S,5Z,6S)-4-[2-[[(3R,4R,5S,6S)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-2-oxoethyl]-5-ethylidene-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1631083.png)
![Pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1631089.png)
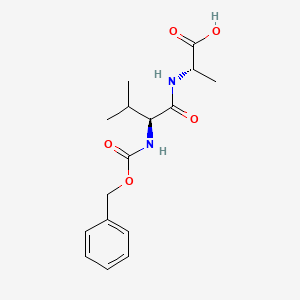
![2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1631094.png)
